N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide is a fascinating chemical compound with a unique structure that combines furan, quinoxaline, and thiophene moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the furan and thiophene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline or thiophene moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the furan and quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used in organic synthesis studies to explore new reaction pathways and develop novel compounds.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound is investigated for its potential as a therapeutic agent in drug discovery, particularly for targeting specific diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]benzene-2-sulfonamide
- N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]pyridine-2-sulfonamide
Uniqueness
Compared to similar compounds, N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide stands out due to its unique combination of furan, quinoxaline, and thiophene moieties
Properties
IUPAC Name |
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c22-26(23,15-8-4-10-25-15)21-17-16(18-11-12-5-3-9-24-12)19-13-6-1-2-7-14(13)20-17/h1-10H,11H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEVZWSXSWVMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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